3-(3-Hydroxyphenyl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)/p-1 |
InChI Key |
QVWAEZJXDYOKEH-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)O)CCC(=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)[O-] |
Synonyms |
3-(3-hydroxyphenyl)propionate 3-(3-hydroxyphenyl)propionic acid dihydro-3-coumaric acid dihydro-3-coumaric acid, monosodium salt dihydro-m-coumaric acid m-hydroxyphenylpropionic acid |
Origin of Product |
United States |
Occurrence and Bioproduction in Biological Systems
Microbial Catabolism
The microbial breakdown of 3-(3-Hydroxyphenyl)propanoate (3HPP) is a well-documented process, particularly in Escherichia coli, which can utilize 3HPP as its sole source of carbon and energy. nih.gov The genetic foundation for this capability is primarily encoded within the mhp (meta-cleavage of hydroxyphenylpropionate) gene cluster, located at minute 8.0 of the E. coli chromosome. csic.es This cluster contains the necessary catabolic genes to convert 3HPP into intermediates of central metabolism, specifically the Krebs cycle. nih.gov Homologous gene clusters responsible for 3HPP degradation have also been identified in other bacterial species, including Comamonas testosteroni and Rhodococcus globerulus, indicating a conserved evolutionary strategy for the catabolism of this phenylpropanoid. microbiologyresearch.orgasm.org
The mhp cluster in E. coli K-12 is organized into several key components. It includes six catabolic genes (mhpA, mhpB, mhpC, mhpD, mhpE, mhpF), a gene encoding a specific transporter (mhpT), and a regulatory gene (mhpR) that is transcribed in the opposite direction to the catabolic operon. csic.es The entire 9.8-kb mhp cluster has been shown to be sufficient to grant the ability to grow on 3HPP to various other bacteria, such as Salmonella enterica, Pseudomonas putida, and Rhizobium meliloti, when transferred. nih.gov
The catabolic pathway begins with the transport of 3HPP into the cell, a process mediated by the MhpT protein, an energy-dependent transporter driven by the proton motive force. nih.gov Once inside the cell, the degradation proceeds through a hydrolytic meta-cleavage pathway:
Hydroxylation: The first enzymatic step is catalyzed by this compound hydroxylase, the product of the mhpA gene. researchgate.netsjtu.edu.cn This flavoprotein monooxygenase (FAD) hydroxylates 3HPP at the C2 position of the aromatic ring to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP). asm.orgresearchgate.netsjtu.edu.cnwikipedia.org This initial reaction is vital for the aerobic degradation of 3HPP. sjtu.edu.cn
Ring Cleavage: The DHPP molecule then undergoes extradiol ring cleavage between carbons 1 and 2. researchgate.net This reaction is catalyzed by 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase, the enzyme encoded by the mhpB gene, yielding the meta-cleavage product 2-hydroxy-6-ketonona-2,4-dienedioate. researchgate.net
Hydrolysis and Further Degradation: The subsequent steps are carried out by the products of the mhpC, mhpD, mhpE, and mhpF genes. researchgate.netnih.gov These enzymes—a hydrolase (MhpC), a hydratase (MhpD), an aldolase (B8822740) (MhpE), and an acetaldehyde (B116499) dehydrogenase (MhpF)—work sequentially to break down the ring-fission product into succinate, pyruvate, and acetyl-coenzyme A (acetyl-CoA), which can then enter central metabolic pathways. csic.esresearchgate.net
Regulation of the mhp gene cluster is tightly controlled. The expression of the catabolic genes is inducible and depends on the MhpR protein, a transcriptional activator belonging to the IclR family of regulators. csic.esnih.gov In the presence of the inducer molecule, 3HPP, MhpR binds to the Pa promoter region, activating the transcription of the mhpABCDFET operon. csic.es The expression of the regulatory gene, mhpR, is driven by its own promoter, Pr. csic.esnih.gov Furthermore, the entire system is subject to catabolite repression; the expression of the mhp genes is suppressed when a preferred carbon source like glucose is available, a process mediated by the cAMP receptor protein (CRP). csic.esnih.gov The MhpR activator is essential for the binding of CRP to the Pa promoter, representing a unique synergistic mechanism for transcriptional activation. csic.es
Data Tables
Table 1: Genes of the mhp Cluster in E. coli and Their Functions
| Gene | Encoded Protein | Function in 3HPP Catabolism | Citation |
| mhpA | This compound hydroxylase | Catalyzes the initial hydroxylation of 3HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP). | csic.esresearchgate.netsjtu.edu.cn |
| mhpB | 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase | Performs extradiol ring cleavage of DHPP. | csic.esresearchgate.net |
| mhpC | 2-hydroxy-6-ketonona-2,4-dienedioate hydrolase | Hydrolyzes the meta-cleavage product. | csic.esresearchgate.net |
| mhpD | 2-keto-4-pentenoate hydratase | Hydrates the product of the MhpC reaction. | csic.esresearchgate.net |
| mhpE | 4-hydroxy-2-ketovalerate aldolase | Cleaves the product of the MhpD reaction. | csic.esresearchgate.net |
| mhpF | Acetaldehyde dehydrogenase (acylating) | Converts acetaldehyde to acetyl-CoA. | csic.esresearchgate.net |
| mhpR | MhpR transcriptional activator | Positively regulates the expression of the catabolic operon in the presence of 3HPP. | csic.esnih.gov |
| mhpT | 3HPP transporter | Mediates the specific uptake of 3HPP into the cell. | nih.govcsic.es |
Metabolic Pathways and Enzymology
Pathways of Formation from Precursors in Biological Systems
The generation of 3-(3-Hydroxyphenyl)propanoate in biological systems occurs through several key metabolic routes, including hydroxylation, dehydrogenation, decarboxylation, and beta-oxidation. These pathways are crucial for the breakdown of complex aromatic precursors.
Hydroxylation Reactions
Hydroxylation is a critical initial step in the aerobic catabolism of phenylpropionate and its derivatives. asm.org In this process, a hydroxyl group is introduced into the aromatic ring of a precursor molecule. For instance, the formation of this compound can occur through the hydroxylation of 3-phenylpropanoate. This reaction is catalyzed by specific hydroxylase enzymes. wikipedia.org A key example is the MhpA enzyme, a this compound hydroxylase, which catalyzes the hydroxylation of 3-HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP) in the catabolic pathway of organisms like Escherichia coli. asm.orgasm.orgnih.gov
Dehydrogenation and Decarboxylation Steps
The formation of this compound can also involve dehydrogenation and decarboxylation reactions. For example, the degradation of certain polyphenols by colonic microbiota can lead to simpler phenolic compounds through these processes. nih.gov While specific multi-step pathways involving both dehydrogenation and decarboxylation leading directly to 3-HPP are less commonly detailed, these reaction types are fundamental in the broader metabolic network that produces various phenylpropanoid derivatives. For instance, the microbial metabolism of L-phenylalanine can lead to the formation of 3-HPP, a pathway that inherently involves the removal of the amino group and modification of the side chain, processes that can include dehydrogenation and decarboxylation steps. ecmdb.ca
Beta-Oxidation Pathways in Specific Biological Contexts
In certain anaerobic bacteria, such as "Aromatoleum aromaticum" EbN1, the degradation of 3-phenylpropanoids, including the formation of related intermediates, occurs via a beta-oxidation pathway. nih.govsci-hub.ru This process is analogous to fatty acid beta-oxidation. researchgate.net The pathway involves the activation of the carboxylic acid to a CoA-ester, followed by a series of enzymatic reactions including dehydrogenation, hydration, and thiolytic cleavage. nih.govsci-hub.ru For example, the anaerobic metabolism of cinnamate (B1238496) and hydrocinnamate in "Aromatoleum aromaticum" EbN1 leads to the formation of 3-hydroxy-3-phenylpropanoate, highlighting a beta-oxidation type mechanism. nih.gov This suggests that a similar beta-oxidation process acting on a substituted phenylpropanoid could be a route to forming this compound in specific microbial environments.
Enzymatic Transformations and Catalysis
The metabolic fate of this compound is dictated by the action of specific enzymes that catalyze its transformation. These enzymes exhibit distinct characteristics and often require cofactors to function.
Characterization of Key Enzymes (e.g., MhpA 2-hydroxylase)
A pivotal enzyme in the catabolism of 3-HPP is the this compound 2-hydroxylase, encoded by the mhpA gene. asm.orgmicrobiologyresearch.org This enzyme has been identified and characterized in organisms like Escherichia coli K-12 and Comamonas testosteroni TA441. asm.orgmicrobiologyresearch.org MhpA catalyzes the hydroxylation of 3-HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP), which is the initial and a vital step for its aerobic degradation via the meta-pathway. nih.govasm.orgasm.org Studies on the MhpA from E. coli K-12 have shown that it is a flavoprotein, likely existing as a polymer, and is tightly bound to FAD. asm.orgnih.gov The gene cluster responsible for 3HPP degradation in Comamonas testosteroni TA441 includes mhpA along with genes for other enzymes in the pathway, such as an extradiol dioxygenase (mhpB) and a hydrolase (mhpC). microbiologyresearch.org
Key Enzymes in this compound Metabolism
| Enzyme | Gene | Organism | Reaction Catalyzed | Reference |
|---|---|---|---|---|
| This compound 2-hydroxylase | mhpA | Escherichia coli K-12 | This compound → 3-(2,3-dihydroxyphenyl)propanoate | asm.orgnih.gov |
| Flavin-type hydroxylase | mhpA | Comamonas testosteroni TA441 | This compound → 3-(2,3-dihydroxyphenyl)propionate | microbiologyresearch.org |
Cofactor Requirements for Enzymatic Activity (e.g., NADH, NADPH, FAD)
The enzymatic activity of hydroxylases involved in this compound metabolism is dependent on the presence of specific cofactors. The MhpA 2-hydroxylase from E. coli K-12, for instance, is a flavoprotein that utilizes Flavin Adenine Dinucleotide (FAD) as a prosthetic group. wikipedia.orgasm.orgnih.gov Furthermore, its catalytic activity requires an external electron donor, with studies showing that it can utilize either Nicotinamide Adenine Dinucleotide (NADH) or Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as a cofactor with similar efficiency, although NADH appears to be slightly more suitable. nih.govasm.orgnih.gov The purified MhpA from E. coli K-12 was found to be tightly bound with an approximately equal molar amount of FAD. nih.govasm.org
Cofactor Requirements for MhpA 2-hydroxylase from E. coli K-12
| Cofactor | Role | Observation | Reference |
|---|---|---|---|
| FAD | Prosthetic Group | Tightly bound to the enzyme in approximately a 1:1 molar ratio. | asm.orgnih.gov |
| NADH | Electron Donor | Catalyzes the conversion of 3-HPP to DHPP. Considered a more suitable cofactor than NADPH. | nih.govasm.orgnih.gov |
| NADPH | Electron Donor | Catalyzes the conversion of 3-HPP to DHPP with similar efficiency to NADH. | nih.govasm.orgnih.gov |
Gene Expression and Regulation of Catabolic Enzymes (e.g., mhpR transcriptional activator)
The breakdown of this compound (3-HPP) is a tightly regulated process at the genetic level, primarily controlled by a cluster of genes known as the mhp operon in Escherichia coli and a similar hpp operon in Rhodococcus globerulus. nih.govasm.org The expression of the catabolic enzymes encoded by these operons is governed by a specific transcriptional activator, MhpR (or HppR in Rhodococcus), which belongs to the IclR family of regulatory proteins. nih.govresearchgate.netoup.com
In E. coli, the mhpR regulatory gene is located adjacent to the mhp catabolic genes (mhpABCDFE) but is transcribed in the opposite direction. nih.govoup.com The MhpR protein functions as a positive regulator, or transcriptional activator, for the catabolic operon. researchgate.netoup.com The expression of the mhp genes is induced by the presence of 3-HPP. nih.govresearchgate.net This induction is entirely dependent on a functional MhpR protein, which binds to the Pa promoter region upstream of the catabolic genes, thereby initiating their transcription. oup.comresearchgate.net The primary structure of MhpR shows significant similarities to other members of the IclR subfamily of transcriptional regulators. researchgate.netnih.gov
The expression of the mhpR gene itself is driven by its own promoter, Pr, and is not regulated by its own protein product (MhpR). oup.comnih.govmicrobiologyresearch.org This is a distinctive feature compared to some other IclR-type regulators which often act as repressors of their own expression. oup.comoup.com
Furthermore, the catabolism of 3-HPP is subject to global metabolic control through catabolite repression. nih.govmicrobiologyresearch.org In the presence of a preferred carbon source like glucose, the expression of the mhp operon is repressed. nih.govmicrobiologyresearch.org This regulation is mediated by the cAMP receptor protein (CRP) complex (cAMP-CRP). nih.govmicrobiologyresearch.org The cAMP-CRP complex is also essential for the activation of the Pr promoter, meaning that the expression of the MhpR activator itself is dependent on the absence of glucose. nih.govmicrobiologyresearch.org
A similar regulatory system is observed in Rhodococcus globerulus PWD1, where the hppR gene product regulates the hppCBKR operon, which is induced during growth on 3-HPP. nih.govasm.org
| Regulator | Organism | Family | Target Genes | Function | Inducer | Global Regulation | Citations |
|---|---|---|---|---|---|---|---|
| MhpR | Escherichia coli | IclR | mhpABCDFE operon (from Pa promoter) | Transcriptional Activator | This compound | Catabolite repression by glucose (cAMP-CRP dependent) | nih.gov, microbiologyresearch.org, researchgate.net, researchgate.net, oup.com |
| HppR | Rhodococcus globerulus | IclR | hppCBKR operon | Transcriptional Activator | This compound | Induced by 3-HPP | nih.gov, asm.org |
Intermediates and End-Metabolites in Metabolic Cascades
The catabolic pathway of this compound (3-HPP) in bacteria like Escherichia coli involves a series of enzymatic reactions that convert the initial compound into central metabolic intermediates. researchgate.netresearchgate.net The pathway begins with the hydroxylation of the aromatic ring, followed by ring cleavage and subsequent degradation of the resulting aliphatic chain.
The key steps and intermediates in the E. coli K-12 pathway are as follows:
Hydroxylation: The process is initiated by the enzyme MhpA, a hydroxylase, which adds a hydroxyl group to the aromatic ring of 3-HPP to form 3-(2,3-dihydroxyphenyl)propionate (DHPP) . researchgate.netasm.org This initial step is vital for subsequent ring fission. asm.org
Ring Cleavage: The dihydroxylated intermediate, DHPP, undergoes extradiol ring cleavage between the first and second carbon atoms of the ring. This reaction is catalyzed by MhpB, a 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase, yielding the ring-fission product, 2-hydroxy-6-ketonona-2,4-dienedioate . researchgate.net
Hydrolysis: The MhpC enzyme, a hydrolase, acts on the ring-cleavage product. researchgate.net
Hydration: The resulting compound, 2-keto-4-pentenoate , is then hydrated by the MhpD hydratase to form 4-hydroxy-2-ketovalerate . researchgate.netresearchgate.net
Aldol Cleavage: MhpE, an aldolase (B8822740), cleaves 4-hydroxy-2-ketovalerate into two smaller molecules: pyruvate and acetaldehyde (B116499) . researchgate.netresearchgate.net
Dehydrogenation: Finally, the acetaldehyde is oxidized to acetyl-CoA by the MhpF enzyme, an acetaldehyde dehydrogenase. researchgate.netresearchgate.net
The end-metabolites of this cascade—pyruvate and acetyl-CoA—are central intermediates in metabolism and can readily enter the Krebs cycle for complete oxidation and energy production. researchgate.net
| Step | Substrate (Intermediate) | Enzyme (Gene) | Product (Intermediate) | Citations |
|---|---|---|---|---|
| 1 | This compound | MhpA (mhpA) | 3-(2,3-dihydroxyphenyl)propionate | asm.org, researchgate.net |
| 2 | 3-(2,3-dihydroxyphenyl)propionate | MhpB (mhpB) | 2-hydroxy-6-ketonona-2,4-dienedioate | researchgate.net |
| 3 | 2-hydroxy-6-ketonona-2,4-dienedioate | MhpC (mhpC) | 2-keto-4-pentenoate | researchgate.net, researchgate.net |
| 4 | 2-keto-4-pentenoate | MhpD (mhpD) | 4-hydroxy-2-ketovalerate | researchgate.net, researchgate.net |
| 5 | 4-hydroxy-2-ketovalerate | MhpE (mhpE) | Pyruvate + Acetaldehyde | researchgate.net, researchgate.net |
| 6 | Acetaldehyde | MhpF (mhpF) | Acetyl-CoA | researchgate.net, researchgate.net |
Chemical Synthesis and Derivatization Strategies for Research Applications
Laboratory Synthesis Methodologies
The construction of the 3-(3-hydroxyphenyl)propanoate backbone can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability.
Condensation reactions, particularly the Claisen condensation, represent a viable route for synthesizing the core structure of phenylpropanoates. researchgate.netacs.org This strategy involves the base-catalyzed reaction between an ester and another carbonyl compound to form a β-keto ester or a related derivative.
A notable large-scale application of this method is in the synthesis of ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, a structurally related compound. researchgate.netacs.org The process begins with a Claisen-type condensation of p-anisaldehyde and ethyl ethoxyacetate. researchgate.net An interesting feature of this specific synthesis is that the elimination step to form the cinnamate (B1238496) intermediate was unexpectedly promoted by an excess of the ester itself. This racemic route has been successfully scaled up to a 2000-L reactor, demonstrating its industrial viability. researchgate.netacs.org While this example yields a para-substituted (4-hydroxy) and α-alkoxy derivative, the fundamental Claisen condensation strategy is a key approach for forming the carbon skeleton of arylpropanoates.
General chemical synthesis can also be achieved through the direct reaction of 3-hydroxyphenol with propanoic acid under catalytic conditions, although detailed protocols are less commonly cited than for more complex derivatives. smolecule.com
Oxidative methods provide an alternative pathway to arylpropanoic acids and their esters. These procedures often involve the transformation of a precursor alcohol or aldehyde. A key example is the oxidation of a primary alcohol to a carboxylic acid. In the synthesis of 3-aryl-2-hydroxy propanoic acid derivatives, an intermediate alcohol was successfully oxidized to the corresponding acid in 86% yield using sodium chlorite (B76162) (NaClO₂) catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and bleach in an acetonitrile-phosphate buffer. google.com
Researchers must be cautious during synthesis, as unintended oxidative side reactions can occur, especially when using reagents like thionyl chloride with unprotected phenols, potentially leading to byproducts such as dimers or quinones. To mitigate these issues, strategies include the use of protecting groups for the phenolic hydroxyl and conducting reactions at low temperatures.
The Michael addition is a widely cited and effective method for synthesizing derivatives of this compound, particularly those with alkyl substituents on the phenyl ring. This reaction involves the addition of a nucleophile—in this case, a phenol—to an α,β-unsaturated carbonyl compound. google.com
A well-documented example is the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. google.com The process uses 2,6-di-tert-butylphenol (B90309) and methyl acrylate (B77674) as readily available starting materials. google.com The reaction is catalyzed by a base, such as sodium methanolate, and proceeds first through a Michael addition, which is then followed by an H-1,5 migration to yield the final stable product. google.com This synthetic route is noted for being simple, direct, and convenient. google.com The reaction can be optimized by controlling temperature and using specific solvents for purification.
| Reaction Details for Michael Addition Synthesis | |
| Starting Materials | 2,6-di-tert-butylphenol, Methyl Acrylate |
| Catalyst | Sodium Methanolate (0.1–0.2% by weight) |
| Key Steps | 1. Michael Addition2. H-1,5 Migration |
| Typical Yield | High conversion rates are reported. google.com Including additives can increase yield to 92%. |
| This table summarizes the key parameters for the synthesis of a substituted hydroxyphenylpropanoate ester via Michael addition. google.comgoogle.com |
Oxidative Procedures from Simpler Starting Materials
Preparation of Labeled Analogues for Metabolic Tracing Studies
Isotopically labeled analogues of this compound and related metabolites are indispensable tools for quantitative analysis and metabolic tracing studies. The synthesis of these labeled compounds allows researchers to track their metabolic fate in biological systems using techniques like mass spectrometry.
An improved, simple two-step method has been developed for the synthesis of both unlabeled and ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), a closely related metabolite. mdpi.com This protocol is based on an indium-mediated sonochemical Reformatsky reaction, which is a significant simplification compared to a previously reported four-step route that required specialized equipment and high-pressure vessels. mdpi.com The availability of a ¹³C isotopically labeled HPHPA provides a crucial internal standard for accurate quantification in biological samples like human urine by LC-MS. mdpi.com
In other studies, stable-isotope-labeled (²H₆, ¹⁸O) 3-hydroxy-3-phenylpropanoic acid has been synthesized and administered to plants to trace its conversion to benzoic and salicylic (B10762653) acid, confirming its role as a metabolic intermediate. researchgate.net
Synthesis of Structural Derivatives and Analogues for Research
The synthesis of structural derivatives, especially esters, expands the utility of this compound for various research and industrial purposes, including the development of pharmaceuticals and novel polymers. google.comresearchgate.net
Esterification of 3-(3-Hydroxyphenyl)propanoic acid and its analogues is a common derivatization strategy. The resulting esters can serve as key intermediates in multi-step syntheses or as the final target molecules.
Several methods are employed for ester synthesis:
Acid-Catalyzed Esterification: The reaction of the carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is a standard method. google.comthieme-connect.com For instance, methyl 3-(2-hydroxyphenyl)propanoate (B1233346) was prepared by dissolving 3,4-dihydrocoumarin in methanol (B129727) with concentrated H₂SO₄. thieme-connect.com
Acyl Chloride Intermediate: A more reactive approach involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol to form the ester. This method was used to prepare ethyl 3-(4-hydroxyphenyl)propanoate.
Enzymatic Synthesis: Biocatalysts, such as lipases, can be used for esterification. However, the enzymatic synthesis of ethyl 3-(4-hydroxyphenyl)propanoate using Candida antarctica lipase (B570770) B (CALB) or Yarrowia lipolytica biomass showed very low conversion (maximum 4%), indicating this specific substrate is challenging for these enzymes under the tested conditions. mdpi.com
Williamson Etherification followed by Polymerization: Ester derivatives can be used as monomers for new materials. Methyl 3-(4-hydroxyphenyl)propanoate has been used as a precursor to synthesize a di-ester monomer, which was then used in melt copolymerization to create novel bio-sourced aliphatic–aromatic copolyesters. researchgate.net
| Derivative | Synthesis Method | Reactants | Reference |
| Methyl 3-(2-Hydroxyphenyl)propanoate | Acid-catalyzed ring opening/esterification | 3,4-Dihydrocoumarin, Methanol, H₂SO₄ | thieme-connect.com |
| Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | Esterification of the corresponding acid | (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, Ethanol, HCl | google.com |
| Ethyl 3-(4-hydroxyphenyl)propanoate | Acyl chloride intermediate | 3-(4-hydroxyphenyl)propanoic acid, SOCl₂, Ethanol | |
| Amino acid ester derivatives | Peptide coupling | 5-Fluorouracil derivative, Amino acid esters, EDC·HCl, HOBt | mdpi.com |
| This table presents examples of synthesized ester derivatives of hydroxyphenylpropanoic acid and their corresponding synthesis strategies. |
Based on a comprehensive search of available scientific literature and chemical databases, there is no specific information regarding the chemical synthesis, derivatization strategies, or research applications of phosphorylated derivatives of the compound This compound .
Extensive searches for terms such as "3-(3-(phosphonooxy)phenyl)propanoic acid," "phosphorylation of 3-(3-hydroxyphenyl)propionic acid," and related queries did not yield any published research detailing the synthesis or findings for this specific derivative.
While literature exists on the phosphorylation of other phenolic compounds to modify their properties, and on a structurally distinct compound named 3-(Hydroxyphenylphosphinyl)-propanoic acid, this information falls outside the strict scope of the requested article on derivatives of this compound.
Therefore, the content required to generate an article according to the provided outline, specifically for the subsection on phosphorylated derivatives, is not available in the referenced materials.
Molecular and Cellular Biological Activities in Research Models
Modulation of Cellular Signaling Pathways (e.g., NO synthesis, eNOS activation)
Research has highlighted the ability of 3-(3-Hydroxyphenyl)propionic acid (3-HPPA), the protonated form of 3-HPP, to influence crucial cellular signaling pathways, particularly those involved in vascular function. Studies have shown that 3-HPPA acts as an activator of endothelial nitric oxide synthase (eNOS) and a promoter of endothelium-dependent nitric oxide (NO) release. medchemexpress.com This activation leads to enhanced NO synthesis in endothelial cells, which in turn mediates the relaxation of vascular smooth muscle, inducing vasodilation. medchemexpress.commedchemexpress.com This mechanism is significant as it contributes to a reduction in peripheral vascular resistance. medchemexpress.commedchemexpress.com In spontaneously hypertensive rats, 3-HPPA has been observed to dose-dependently lower both systolic and diastolic blood pressure without affecting heart rate or cardiac contractility. medchemexpress.commedchemexpress.com Furthermore, it has been demonstrated that the vasodilatory effect of 3-HPPA is indeed NO-based. researchgate.net
Effects on Cellular Processes (e.g., osteoclastogenesis inhibition, amyloid-β aggregation inhibition)
The influence of 3-HPP extends to fundamental cellular processes, including bone remodeling and the aggregation of pathological proteins. In the context of bone health, 3-HPPA has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which are cells responsible for bone resorption. nih.govtargetmol.comlabchem.com.my Studies using the murine osteoclast cell line RAW 264.7 and primary hematopoietic osteoclast progenitor cells have demonstrated that 3-HPPA has dose-dependent suppressive effects on osteoclast differentiation and their resorptive activity. nih.govtargetmol.com This inhibition is achieved through a RANKL-RANK independent pathway, where 3-HPPA blunts the RANKL-stimulated increase of osteoclastogenic markers like nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and matrix metallopeptidase 9 (MMP-9). nih.govtargetmol.com Research also suggests that GPR109A plays a role in mediating the inhibitory effects of 3-HPPA on bone resorption. researchgate.netmdpi.com
In the realm of neurodegenerative disease research, 3-HPPA has been identified as an inhibitor of amyloid-β (Aβ) peptide aggregation. caymanchem.com Specifically, it has been shown to inhibit the aggregation of the Aβ42 peptide in cell-free assays at a concentration of 100 µM. caymanchem.com This is particularly relevant to Alzheimer's disease, where the accumulation of Aβ oligomers is a key pathological event. caymanchem.com The ability of 3-HPPA to interfere with this process suggests a potential neuroprotective role. researchgate.net
Interaction with Biomolecules (e.g., monocarboxylic acid transporters, amyloid-β peptides)
The biological effects of 3-HPP are predicated on its interactions with various biomolecules. A key interaction is with monocarboxylic acid transporters (MCTs), which are responsible for its absorption. ecmdb.cahmdb.ca Studies using intestinal Caco-2 cell monolayers have shown that 3-HPP is actively absorbed via MCTs. ecmdb.cahmdb.ca In Escherichia coli, a specific transporter, MhpT, has been identified as being responsible for the uptake of 3-HPP across the cytoplasmic membrane, a process driven by the proton motive force. uniprot.orgecmdb.ca
As mentioned previously, 3-HPP directly interacts with amyloid-β peptides, inhibiting their aggregation. caymanchem.com This interaction is a critical aspect of its potential role in mitigating processes associated with Alzheimer's disease. researchgate.net
Role in Oxidative Stress Responses (e.g., antioxidant properties)
The phenolic structure of 3-HPP underlies its suspected antioxidant properties. ecmdb.cahmdb.casolubilityofthings.com Research indicates that it can play a role in combating oxidative stress. solubilityofthings.com In studies involving isolated rat erythrocytes exposed to cadmium, 3-HPPA was found to reduce hemolysis, restore membrane integrity, and counteract the cadmium-induced increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation. caymanchem.com Furthermore, it reversed the decrease in the activities of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). caymanchem.com These protective effects against cadmium-induced cytotoxicity were observed both in vitro and ex vivo. caymanchem.com
Anti-Inflammatory Mechanisms in Cellular Models
3-HPP has demonstrated anti-inflammatory properties in various cellular models. smolecule.com A key mechanism identified is its ability to inhibit the adhesion of monocytes to endothelial cells, a crucial initiating step in the development of atherosclerosis. nih.gov In human aortic endothelial cells (HAECs), 3-HPPA was found to inhibit tumor necrosis factor α (TNFα)-induced adhesion of THP-1 monocytes. nih.gov This effect was attributed to the suppression of the cell adhesion molecule E-selectin expression. nih.gov Further investigation revealed that 3-HPPA inhibits the TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of nuclear factor κB (NF-κB), a key transcription factor in inflammatory responses. nih.gov Some research also suggests that polyphenolic compounds like 3-HPP can reduce inflammatory markers such as IL-6 and TNF-alpha.
Impact on Gut Microbiota Composition and Activity in Research Studies
As a product of gut microbial metabolism of dietary polyphenols, 3-HPP is intricately linked to the gut microbiome. hmdb.cacaymanchem.comfoodandnutritionresearch.net Research has shown that 3-HPP, in turn, can modulate the composition and activity of the gut microbiota. smolecule.comnih.gov In studies with mice on a high-fat diet, administration of 3-HPP was found to enhance the diversity of the gut microbiota. nih.govresearchgate.net Specifically, it increased the relative abundance of beneficial bacteria at the genus level, including GCA-900066575, unidentified_Lachnospiraceae, and Lachnospiraceae_UCG-006. nih.govresearchgate.net This modulation of the gut microbiota was associated with an increased concentration of short-chain fatty acids such as acetic acid, propionic acid, and butanoic acid in the feces. nih.govresearchgate.net The composition of the gut microbiota can vary significantly between individuals, which may lead to different metabolic profiles and bioconversion rates of polyphenols into metabolites like 3-HPP. ugent.be
Table of Research Findings for 3-(3-Hydroxyphenyl)propanoate
| Biological Activity | Research Model | Key Findings | Citations |
|---|---|---|---|
| Modulation of Cellular Signaling | Endothelial Cells, Spontaneously Hypertensive Rats | Activates eNOS, enhances NO synthesis, induces vasodilation, and reduces blood pressure. | medchemexpress.commedchemexpress.comresearchgate.net |
| Inhibition of Osteoclastogenesis | RAW 264.7 cells, Primary Murine Osteoclast Progenitors | Suppresses osteoclast differentiation and resorptive activity via a RANKL-RANK independent pathway. | nih.govtargetmol.comlabchem.com.my |
| Inhibition of Amyloid-β Aggregation | Cell-free assay | Inhibits the aggregation of amyloid-β (1-42) peptides. | researchgate.netcaymanchem.com |
| Interaction with Transporters | Caco-2 cells, E. coli | Actively absorbed by monocarboxylic acid transporters (MCTs); MhpT is a specific transporter in E. coli. | ecmdb.cahmdb.cauniprot.orgecmdb.ca |
| Antioxidant Activity | Isolated Rat Erythrocytes | Reduces hemolysis, restores membrane integrity, and counteracts cadmium-induced oxidative stress. | caymanchem.com |
| Anti-Inflammatory Effects | Human Aortic Endothelial Cells (HAECs), THP-1 Monocytes | Inhibits monocyte adhesion to endothelial cells by suppressing E-selectin expression via the NF-κB pathway. | nih.gov |
| Gut Microbiota Modulation | Mice on a High-Fat Diet | Enhances gut microbiota diversity, increases abundance of beneficial bacteria, and increases short-chain fatty acid production. | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activity in in vitro Models
In laboratory-based (in vitro) models, the specific arrangement of atoms in 3-(3-Hydroxyphenyl)propanoate is a key determinant of its biological effects. The molecule consists of a phenyl ring with a hydroxyl (-OH) group at the meta-position (position 3) and a propanoic acid side chain. This particular arrangement is significant for its observed activities.
For instance, in studies on vascular relaxation, this compound demonstrated a dose-dependent ability to relax pre-contracted rat aortic rings. medchemexpress.comresearchgate.net This effect was notably dependent on the presence of an intact endothelium and could be blocked by inhibitors of nitric oxide synthase, indicating that the compound's vasodilatory action is mediated through the activation of endothelial nitric oxide synthase (eNOS). medchemexpress.com The EC₅₀, the concentration required to achieve 50% of the maximum effect, was found to be 0.1 μM in these experiments, highlighting its potency. medchemexpress.com
The antioxidant properties of this compound are also attributed to its structure. The phenolic hydroxyl group is a key feature that allows it to scavenge free radicals, thereby mitigating oxidative stress. This capability is a common characteristic of phenolic acids.
Furthermore, research suggests that this compound can modulate inflammatory responses. It has been shown to inhibit the binding of monocytes to endothelial cells by affecting the expression of E-selectin, a molecule involved in cell adhesion during inflammation. smolecule.com
Table 1: Summary of in vitro Biological Activities of this compound
| Biological Activity | In Vitro Model | Key Structural Feature Implicated | Observed Effect | Reference |
|---|---|---|---|---|
| Vasodilation | Rat thoracic aorta rings | Intact molecule | Endothelium-dependent relaxation (EC₅₀ = 0.1 μM) | medchemexpress.comresearchgate.net |
| Anti-inflammatory | Monocyte-endothelial cell binding assay | Not specified | Inhibition of monocyte binding via E-selectin modulation | smolecule.com |
| Antioxidant | Not specified | Phenolic hydroxyl group | Suspected to mitigate oxidative stress | smolecule.com |
Analysis of Functional Group Contributions to Activity
The hydroxyl (-OH) group on the phenyl ring is fundamental to the compound's antioxidant activity. Phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The position of this hydroxyl group is also important. The meta-position of the hydroxyl group in this compound is thought to influence its receptor binding and biological activity compared to its ortho- and para-isomers. vulcanchem.com
Comparative Analysis with Related Phenylpropanoids and Phenolic Acids
To better understand the structure-activity relationship of this compound, it is useful to compare it with structurally related compounds like other phenylpropanoids and phenolic acids. Phenylpropanoids share a common C6-C3 skeleton (a phenyl ring attached to a three-carbon chain), while phenolic acids are characterized by a phenolic ring and a carboxylic acid function. nih.gov
In a comparative study on vasodilation, this compound was found to be more potent than its parent flavonoid, quercetin (B1663063), and its methylated derivatives. researchgate.net This suggests that the microbial metabolism of flavonoids into simpler phenolic acids like this compound can enhance their biological activity. researchgate.net
When compared to its positional isomer, 3-(4-hydroxyphenyl)propionic acid (p-HPP), which has the hydroxyl group at the para-position, differences in biological activity are observed. For example, both have been shown to improve lipid profiles in animal models of high-fat diet-induced obesity. researchgate.net However, the positioning of the hydroxyl group can subtly alter the electronic properties and steric hindrance of the molecule, which in turn can affect its interaction with specific enzymes and receptors.
Furthermore, comparison with caffeic acid, a precursor to this compound in the gut, reveals that the saturation of the double bond in the side chain (converting the propenoic acid of caffeic acid to the propanoic acid of 3-HPP) is a key metabolic step performed by gut microflora. selleckchem.com This structural change significantly alters the molecule's properties and subsequent biological effects.
Table 2: Comparative Vasodilatory Activity of this compound and Related Compounds
| Compound | Structural Class | Relative Vasodilatory Potency | Reference |
|---|---|---|---|
| This compound | Phenolic Acid | Most potent in the tested series | researchgate.net |
| Quercetin | Flavonoid | Less potent than this compound | researchgate.net |
| Isorhamnetin | Flavonoid (methylated quercetin) | Less potent than this compound | researchgate.net |
| Tamarixetin | Flavonoid (methylated quercetin) | Less potent than this compound | researchgate.net |
Design and Evaluation of Modified Analogues
The design and evaluation of modified analogues of this compound are a key strategy in medicinal chemistry to explore and optimize its biological activities. By systematically altering the structure of the parent compound, researchers can identify which parts of the molecule are essential for its effects and potentially develop new compounds with enhanced potency or selectivity.
For example, studies on analogues of related structures, such as 3-hydroxypyridin-2-thione derivatives, have shown that modifications to the linker region and the surface recognition group can significantly impact their inhibitory activity against enzymes like histone deacetylases (HDACs). nih.gov In one study, increasing the length of a methylene (B1212753) spacer in a series of analogues led to changes in their ability to inhibit different HDAC isoforms. nih.gov
In another line of research, analogues of 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide were synthesized and evaluated for their anesthetic and anticonvulsant properties. nih.gov These studies demonstrated that even small changes to the phenyl ring or the propionamide (B166681) side chain could have profound effects on the compound's activity and side-effect profile. nih.gov
While specific studies on a wide range of modified analogues of this compound itself are not extensively detailed in the provided context, the principles of SAR from related compound classes are directly applicable. For instance, esterification of the carboxylic acid group or substitution on the phenyl ring would be logical next steps in an SAR study. The synthesis of such derivatives would likely involve standard chemical reactions, such as esterification of the propanoic acid with an alcohol in the presence of an acid catalyst. The evaluation of these new analogues in relevant biological assays would then provide valuable information on how these structural modifications influence activity.
Analytical Methodologies for Research Sample Analysis
Extraction and Sample Preparation from Biological Matrices (e.g., urine, plasma, cell lysates, animal tissues)
The initial and critical step in the analysis of 3-(3-Hydroxyphenyl)propanoate from biological sources is its efficient extraction and the removal of interfering substances. The choice of method depends on the complexity of the matrix and the subsequent analytical technique.
Commonly used techniques include:
Liquid-Liquid Extraction (LLE): This method is frequently used for separating compounds based on their differential solubilities in two immiscible liquids. In the analysis of this compound (3HPP) and its metabolites, samples are often acidified, for instance with hydrochloric acid (HCl), to protonate the carboxylic acid group. This increases its hydrophobicity, facilitating its extraction from the aqueous biological sample into an organic solvent like ethyl acetate. nih.gov After mixing and separation of the layers, typically achieved through centrifugation, the organic layer containing the analyte is collected for analysis. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration, particularly for complex matrices like urine. ebi.ac.uk This method involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. This technique was utilized in the preparation of human urine samples for the analysis of phenolic conjugates, including metabolites related to this compound, prior to analysis by high-performance liquid chromatography (HPLC) platforms. ebi.ac.uk
Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile compounds like this compound must be chemically modified into volatile derivatives. ugent.benist.gov This process, known as derivatization, commonly involves silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the hydroxyl and carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. nist.govresearchgate.net This results in the formation of a more volatile and thermally stable compound, such as the 2TMS derivative of 3-(3-Hydroxyphenyl)propanoic acid, suitable for GC-MS analysis. nist.gov
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from other components in the extracted sample, ensuring that quantification is accurate and specific.
HPLC is a cornerstone technique for the analysis of this compound. It is used both for purity assessment of analytical standards and for quantification in biological samples. A typical setup involves a reverse-phase column, where the stationary phase is nonpolar. nih.gov
In one specific application, 3HPP was separated using a Waters e2695 separation module equipped with a reverse-phase LP-C18 column (5 μm, 4.6 × 250 mm). nih.gov The separation was achieved using a gradient mobile phase consisting of 0.1% acetic acid in water and methanol (B129727), with detection performed at a wavelength of 275 nm. nih.gov Under these conditions, 3HPP had a retention time of 29.5 minutes. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | Waters e2695 separations module |
| Column | Reverse-phase LP-C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% acetic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 275 nm |
| Retention Time (3HPP) | 29.5 min |
Combining the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry, LC-MS/MS is a powerful tool for identifying and quantifying this compound in biological matrices. nih.govfigshare.com This method is particularly useful for confirming the identity of analytes. nih.gov
For instance, the identity of 3HPP was confirmed using a Thermo Fisher Scientific Surveyor LC-MS system. nih.gov The analysis detected the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 165.0548, which corresponds to the molecular weight of 3-(3-Hydroxyphenyl)propanoic acid. nih.govnih.gov For compatibility with mass spectrometry, mobile phase modifiers like phosphoric acid are often replaced with volatile alternatives such as formic acid. sielc.com
GC-MS is a highly sensitive technique used for profiling phenolic compounds, including this compound, especially after derivatization. ugent.be The prior conversion to a volatile form, typically a trimethylsilyl (TMS) derivative, is essential for this analysis. nist.gov
The analysis is performed by injecting the derivatized sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. ugent.be The separated components then enter the mass spectrometer, which ionizes them, typically using electron ionization (EI), and separates the resulting ions based on their m/z to generate a unique mass spectrum. ugent.benih.gov
| Parameter | Condition |
|---|---|
| Injection | 1 µL, split ratio 1:10 |
| Carrier Gas | Helium, constant flow 1 mL/min |
| Oven Program | Initial 45°C (1 min), ramp to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectrometric Detection and Quantification Methods
Mass spectrometry is the definitive method for the detection, identification, and quantification of this compound due to its high selectivity and sensitivity.
High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Fourier-Transform Mass Spectrometry (FTMS), are invaluable for this analysis. ebi.ac.uklcms.cz These methods provide highly accurate mass measurements, which allow for the determination of the elemental composition of an ion and significantly increase confidence in compound identification. nih.govlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of metabolites, including this compound and its derivatives found in biological samples. This non-destructive technique provides detailed information about the chemical structure, conformation, and dynamics of molecules in solution. The process of identifying unknown metabolites in complex mixtures like urine or plasma often involves a combination of chromatographic separation with spectroscopic analysis.
A common advanced approach is the coupling of High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE) and NMR (HPLC-SPE-NMR). This hyphenated technique allows for the separation and concentration of metabolites from a biological matrix before their introduction into the NMR spectrometer. This is particularly useful for identifying and quantifying less abundant phenolic conjugates in urine. ebi.ac.uk The process typically involves an initial separation by HPLC, with mass spectrometry (MS) often used for preliminary identification and to guide the trapping of target compounds onto an SPE cartridge. ebi.ac.uk The trapped metabolite is then eluted into the NMR flow probe for analysis.
One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments are crucial for piecing together the molecular structure.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
2D NMR techniques , such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms within the molecule. HSQC, for instance, correlates protons with the carbons they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons, helping to piece together the carbon skeleton and the positions of substituents. semanticscholar.org
For a related metabolite, 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid , publicly available NMR data from the Human Metabolome Database illustrates the type of information obtained.
| ¹H NMR Data for 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid | |
| Frequency | 500 MHz |
| Solvent | H₂O |
| Chemical Shifts (ppm) | 2.64, 2.71, 5.03, 6.84, 6.91, 6.97, 7.30 |
| Data sourced from the Human Metabolome Database (HMDB) acs.org |
| ¹H-¹³C HSQC NMR Data for 3-(3-hydroxyphenyl)-3-hydroxypropanoic acid | |
| Frequency | 500 MHz |
| Solvent | Water (pH 7.0) |
| Shifts (ppm) (F2:F1) | Intensity |
| 6.89:118.15 | 0.35 |
| 6.82:112.55 | 0.24 |
| 6.75:114.79 | 0.35 |
| 2.61:45.61 | 1.00 |
| 7.22:130.48 | 0.41 |
| 4.96:71.28 | 0.78 |
| Data sourced from the Human Metabolome Database (HMDB) acs.org |
The combination of these NMR techniques allows for the unambiguous identification of metabolites like this compound and its various conjugated forms (e.g., glucuronides or sulfates) that are common in biological systems. ebi.ac.uk
Development of Biomarkers for Exposure Research in Animal Models
Animal models are instrumental in the development of biomarkers for assessing exposure to various chemical compounds. Research has indicated the potential of this compound and its derivatives as urinary biomarkers in such studies. These investigations often involve administering a parent compound to an animal model, such as a rat, and then analyzing urine or plasma samples to identify and quantify metabolites that can serve as reliable indicators of exposure.
A notable example involves a study on a class of synthetic phenolic antioxidants, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionates. In a rat metabolism study, two representative compounds of this class, AO1010 and AO1024, were administered to rats. While the parent compounds were not detected in the urine, a common metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (also known as fenozan acid), was identified. acs.orgnih.gov This finding established fenozan acid as a urinary biomarker for exposure to this group of antioxidants. acs.orgnih.gov This research highlights a common strategy in biomarker development: identifying a stable, detectable metabolite rather than the parent compound, which may be rapidly metabolized.
In other research, 3-(3-Hydroxyphenyl)propanoic acid itself has been studied in animal models, particularly in the context of its physiological effects. For instance, studies in spontaneously hypertensive rats have shown that this compound can reduce arterial blood pressure. medchemexpress.com While the primary goal of this research was not biomarker development, the detection and measurement of the compound and its metabolites in the animal model are foundational steps for establishing it as a biomarker.
Furthermore, metabolomics studies in animal models have identified 3-(3-Hydroxyphenyl)propanoic acid as a compound of interest under different experimental conditions. In a study on the metabolic effects of gamma-irradiation in rats, 3-(3-Hydroxyphenyl)-propanoic acid was one of the urinary constituents measured as part of a broader metabolomic profiling effort to discover radiation biomarkers. nih.gov
The table below summarizes key findings from animal model research related to the use of this compound and its derivatives as exposure biomarkers.
| Animal Model | Compound Administered/Exposure | Biomarker Identified | Biological Matrix | Key Finding | Reference |
| Rat | AO1010 and AO1024 (antioxidants) | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | Urine | A common metabolite was identified as a urinary biomarker for exposure to a class of antioxidants. | acs.orgnih.gov |
| Rat | Gamma-irradiation | 3-(3-Hydroxyphenyl)-propanoic acid | Urine | This compound was part of a metabolomic profile analyzed for potential radiation biomarkers. | nih.gov |
| Spontaneously Hypertensive Rat | 3-(3-Hydroxyphenyl)propionic acid | 3-(3-Hydroxyphenyl)propionic acid | Not specified | The compound was administered to study its effects on blood pressure, demonstrating its systemic absorption and activity. | medchemexpress.com |
These studies underscore the utility of multicomponent metabolic profiling in animal models to identify and validate biomarkers of exposure. smolecule.com Such research is crucial for understanding the metabolic fate of xenobiotics and for developing non-invasive methods to assess human exposure to environmental and dietary compounds.
Future Directions in Research on 3 3 Hydroxyphenyl Propanoate
Elucidation of Unexplored Biological Functions and Mechanisms
While initial studies have linked 3-(3-Hydroxyphenyl)propanoate (3-HPP) to antioxidant and anti-inflammatory properties, its complete biological role is far from understood. smolecule.com Future research must delve deeper into its molecular mechanisms. For instance, studies have shown that 3-HPP can suppress osteoblastic cell senescence and promote bone formation in mice. nih.gov Further investigation is needed to clarify the specific signaling pathways involved, such as its interaction with G-protein coupled receptors like GPR109A, and to determine its effects on other cell types and physiological systems. nih.gov Exploring its potential neuroprotective effects, influence on metabolic syndromes, and its role in modulating the gut-brain axis are promising areas of inquiry. researchgate.net The compound is a known metabolite of ingested caffeic acid and proanthocyanidins (B150500) from foods like chocolate, which are metabolized by gut microflora. Understanding how 3-HPP, as a microbial metabolite, influences host health is a critical research gap.
Advanced Enzymatic Pathway Reconstruction and Engineering
The biosynthesis of this compound and related compounds is a burgeoning field for metabolic engineering and synthetic biology. researchgate.netfrontiersin.org In organisms like Escherichia coli, the catabolism of 3-HPP is initiated by the enzyme MhpA, a hydroxylase that converts 3-HPP to 3-(2,3-dihydroxyphenyl)propionate. sjtu.edu.cnasm.orgasm.org The genes responsible for this degradation pathway, such as the mhp operon in E. coli and the hpp operon in Rhodococcus globerulus, have been identified. asm.org
Future research should focus on harnessing and engineering these enzymatic pathways for the sustainable production of 3-HPP and other valuable chemicals. This involves:
Novel Pathway Prediction: Developing computational frameworks to predict and design new synthetic pathways for producing desired chemicals. aiche.org
Enzyme Engineering: Using techniques like directed evolution to improve the efficiency, stability, and substrate specificity of key enzymes, such as the aldehyde dehydrogenases involved in some biosynthetic routes. researchgate.net
Host Optimization: Genetically engineering microbial hosts like E. coli or Saccharomyces cerevisiae to optimize metabolic fluxes towards 3-HPP production, potentially from renewable feedstocks like glycerol (B35011) or glucose. nih.govmdpi.com
A summary of key enzymes and their roles in related pathways is presented below.
| Enzyme/Protein | Function | Organism of Origin | Potential Application in Research |
| MhpA | 3-HPP 2-hydroxylase; initiates catabolism of 3-HPP. sjtu.edu.cnasm.org | Escherichia coli K-12 | Studying degradation pathways; biocatalytic transformations. |
| HppA | Hydroxylase involved in 3-HPP degradation. asm.org | Rhodococcus globerulus PWD1 | Bioremediation; understanding microbial metabolism of aromatic acids. |
| HppB | Extradiol dioxygenase for ring cleavage of catechol derivatives. asm.org | Rhodococcus globerulus PWD1 | Engineering catabolic pathways for aromatic compounds. |
| MhpT | Active transporter for 3-HPP uptake. smolecule.com | Escherichia coli K-12 | Improving substrate uptake in engineered production hosts. |
Investigation of Isomer-Specific Biological Activities
The biological effects of hydroxyphenylpropanoates can be highly dependent on the position of the hydroxyl group on the phenyl ring. Studies comparing the effects of this compound and its isomer, 3-(4-Hydroxyphenyl)propanoate (4-HPP), on lipid metabolism and gut microbiota in mice fed a high-fat diet revealed both similarities and differences in their efficacy. mdpi.com Both isomers were shown to reduce serum lipids and ameliorate lipid aggregation in the liver, but their impacts on specific gut bacteria and metabolic pathways varied. mdpi.com
Future research must systematically evaluate the distinct biological activities of the ortho-, meta-, and para- isomers (2-HPP, 3-HPP, and 4-HPP, respectively). This is crucial because different isomers may be produced in varying amounts from dietary precursors and could have unique interactions with cellular receptors and enzymes. Isomer-specific analysis is essential for accurately assessing human exposure and understanding the structure-activity relationships that govern their physiological effects. nih.gov
Development of Novel Analytical Tools for Complex Research Matrices
Accurate and sensitive detection of 3-HPP in complex biological matrices like plasma, urine, and tissue is fundamental to advancing research. smolecule.com While HPLC-based methods are common, there is a need for more advanced analytical tools. Future efforts should focus on:
High-Resolution Mass Spectrometry: Developing and optimizing ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) methods for the comprehensive profiling of phenolic compounds and their metabolites. researchgate.net
Fluorogenic Substrates: Exploring the use of hydroxyphenylpropanoic acids as fluorogenic substrates in ligand-binding assays (e.g., ELISA), which could significantly improve sensitivity and broaden the dynamic range compared to conventional colorimetric methods. bioanalysis-zone.com
Isomer-Specific Separation: Creating advanced chromatographic techniques capable of baseline-separating 3-HPP from its isomers (2-HPP and 4-HPP) to allow for precise quantification and avoid confounding results. nih.gov
The development of these tools will be critical for pharmacokinetic studies, metabolomic analyses, and establishing clear links between dietary intake, metabolite levels, and biological outcomes.
Exploration of New Synthesis Routes for Academic Purposes
While 3-HPP is commercially available, the ability to synthesize it and its derivatives in the lab is crucial for academic research, enabling the creation of labeled standards, probes, and novel analogues. Current chemical synthesis can involve the reaction of propanoic acid with 3-hydroxyphenol, often requiring catalysts. smolecule.com
Future research should explore more efficient, scalable, and versatile synthetic strategies. Promising areas include:
Biocatalytic Synthesis: Utilizing whole-cell or isolated enzymes to perform specific reactions, such as the enzyme-mediated synthesis of related propanoic acid esters, which can offer high enantioselectivity. researchgate.net
Novel Catalyst Systems: Investigating new catalysts for reactions like the esterification of cellulose (B213188) with hydroxyphenyl propionates, as demonstrated in the synthesis of cellulose-3-(2-hydroxyphenyl) propionate (B1217596) ester. researchgate.net
Modular Synthesis: Developing synthetic routes that allow for the easy modification of the core structure, facilitating the creation of a library of derivatives to probe structure-activity relationships. A patent describes a multi-step process for preparing related 3-aryl-2-hydroxy propanoic acid compounds, highlighting the complexity and potential for innovation in this area. google.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(3-Hydroxyphenyl)propanoate in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact. Store at room temperature in airtight containers, and dispose of waste via professional biohazard services. Safety data from Cayman Chemical (CAS 621-54-5) emphasize avoiding inhalation and skin exposure .
Q. How can researchers verify the identity and purity of this compound?
- Methodological Answer : Confirm identity using CAS 621-54-5 and cross-reference with NMR (e.g., H and C spectra for chemical environments) and HRMS for molecular weight (166.17 g/mol). Purity can be assessed via HPLC (>97% as per Fisher Scientific) or melting point analysis, though specific values require experimental determination .
Q. What synthetic routes are effective for preparing derivatives of this compound?
- Methodological Answer : Use carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) to esterify the carboxyl group. For example, ibuprofen derivatives were synthesized at 35–65% yield via this method, followed by column chromatography and recrystallization .
Advanced Research Questions
Q. How do discrepancies arise in reported metabolic pathways of this compound, and how can they be resolved?
- Methodological Answer : Variations in degradation products (e.g., 2-hydroxypentadienoate vs. other intermediates) may stem from species-specific enzymes or assay conditions. Resolve contradictions by replicating experiments under controlled settings (pH, temperature) and using isotopic labeling to track metabolic fates .
Q. What advanced analytical techniques are critical for studying the compound’s interactions in biochemical pathways?
- Methodological Answer : Combine LC-MS/MS for quantifying metabolites with enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to study its role in pathways like phenylpropanoid metabolism. Structural insights can be enhanced via X-ray crystallography, as demonstrated for related esters .
Q. How should researchers design experiments to investigate the compound’s photodynamic or anti-inflammatory potential?
- Methodological Answer : Use chlorin-based derivatives (e.g., Temoporfin analogs) to test photodynamic activity. For anti-inflammatory studies, employ cell-based assays (e.g., TNF-α inhibition in macrophages) and validate results with in vivo models. Reference synthetic protocols from chlorin derivative studies (e.g., 65% yield via Procedure B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
